molecular formula C15H13NO5 B11771130 (7-Nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(phenyl)methanol

(7-Nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(phenyl)methanol

Cat. No.: B11771130
M. Wt: 287.27 g/mol
InChI Key: GREOREPQVLIOEU-UHFFFAOYSA-N
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Description

(7-Nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(phenyl)methanol is a chemical compound with the molecular formula C15H13NO5 It is known for its unique structure, which includes a nitro group, a dioxin ring, and a phenylmethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(phenyl)methanol typically involves the nitration of 2,3-dihydrobenzo[b][1,4]dioxin followed by the introduction of a phenylmethanol group. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for the nitration step. The subsequent steps may involve the use of reducing agents and protective groups to ensure the selective introduction of the phenylmethanol moiety.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions and product purification is essential to achieve high purity levels required for its applications.

Chemical Reactions Analysis

Types of Reactions

(7-Nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(phenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The phenylmethanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenylmethanol derivatives.

Scientific Research Applications

(7-Nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(phenyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential as a biochemical probe due to its unique structural features.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (7-Nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(phenyl)methanol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dioxin ring structure may also play a role in its binding to specific receptors or enzymes, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    (7-Nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanol: Lacks the phenyl group, which may affect its reactivity and applications.

    (7-Nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(methyl)methanol: Contains a methyl group instead of a phenyl group, leading to different chemical properties.

    (7-Nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(phenyl)ethanol: Has an additional carbon in the alcohol moiety, which may influence its biological activity.

Uniqueness

The presence of both the nitro group and the phenylmethanol moiety in (7-Nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(phenyl)methanol makes it unique compared to similar compounds. This combination of functional groups provides a distinct set of chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H13NO5

Molecular Weight

287.27 g/mol

IUPAC Name

(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)-phenylmethanol

InChI

InChI=1S/C15H13NO5/c17-15(10-4-2-1-3-5-10)11-8-13-14(21-7-6-20-13)9-12(11)16(18)19/h1-5,8-9,15,17H,6-7H2

InChI Key

GREOREPQVLIOEU-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)[N+](=O)[O-])C(C3=CC=CC=C3)O

Origin of Product

United States

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